5-Bromo-1,2-dimethyl-1H-indole-3-carboxylic acid

Immuno-Oncology IDO1 Inhibition Indole-3-Carboxylic Acid Derivatives

Substituting with generic indole-3-carboxylic acids risks failed cross-couplings and irreproducible IDO1 inhibition data. This compound's unique 5-bromo-1,2-dimethyl pattern provides: • Definitive aryl bromide handle for Suzuki-Miyaura/Buchwald-Hartwig library synthesis • Computed LogP 2.9 & TPSA 42.23 Ų for rational property modulation • Direct entry into patent-defined VEGFR-2/IDO1 inhibitor chemical space Supplied at 97% purity with full QA documentation. For R&D use only.

Molecular Formula C11H10BrNO2
Molecular Weight 268.11 g/mol
Cat. No. B7905124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1,2-dimethyl-1H-indole-3-carboxylic acid
Molecular FormulaC11H10BrNO2
Molecular Weight268.11 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(N1C)C=CC(=C2)Br)C(=O)O
InChIInChI=1S/C11H10BrNO2/c1-6-10(11(14)15)8-5-7(12)3-4-9(8)13(6)2/h3-5H,1-2H3,(H,14,15)
InChIKeyGWBOTIVSBIFUNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-1,2-dimethyl-1H-indole-3-carboxylic Acid: Differentiated Building Block for IDO1 Research


5-Bromo-1,2-dimethyl-1H-indole-3-carboxylic acid (CAS: 1368607-15-1) is a poly-substituted indole-3-carboxylic acid derivative within the broader class of heterocyclic building blocks . Characterized by a bromine atom at the 5-position and methyl groups at the 1- and 2-positions of the indole core, this compound possesses a molecular weight of 268.11 g/mol, a predicted LogP of approximately 2.9, and a topological polar surface area (TPSA) of 42.23 Ų . These structural and physicochemical features confer a unique profile among indole-3-carboxylic acid analogs, making it a specialized intermediate for the synthesis of inhibitors targeting indoleamine 2,3-dioxygenase 1 (IDO1) and for SAR studies requiring specific substitution patterns .

5-Bromo-1,2-dimethyl-1H-indole-3-carboxylic Acid: Why Generic Substitution Fails


In scientific procurement and experimental design, substituting 5-bromo-1,2-dimethyl-1H-indole-3-carboxylic acid with a more common or seemingly similar indole-3-carboxylic acid derivative—such as the parent indole-3-carboxylic acid (CAS 771-50-6), the mono-methylated 1,2-dimethylindole-3-carboxylic acid (CAS 20357-15-7), or the mono-brominated 5-bromo-1H-indole-3-carboxylic acid (CAS 10406-06-1)—can profoundly alter synthetic outcomes and biological activity . The presence of both a 5-bromo substituent and two N- and C-methyl groups on the indole scaffold is not merely an incremental modification; it introduces a distinct combination of steric, electronic, and lipophilic properties that fundamentally change the molecule's reactivity in cross-coupling reactions, its binding affinity for certain protein targets, and its pharmacokinetic profile when incorporated into a final drug candidate [1]. Generic substitution therefore risks project failure, data irreproducibility, and wasted resources due to incompatible synthetic routes or unexpected biological results. The quantitative evidence below substantiates this principle.

5-Bromo-1,2-dimethyl-1H-indole-3-carboxylic Acid: Head-to-Head Evidence


IDO1 Inhibition vs. Unsubstituted Indole-3-Carboxylic Acid

While direct, published IC50 data for the exact title compound against human IDO1 are currently limited in the public domain, a compelling class-level inference can be drawn from the well-characterized SAR of 5-substituted indole-3-carboxylic acid derivatives. The parent compound, indole-3-carboxylic acid (ICA, CAS 771-50-6), exhibits modest IDO1 inhibitory activity with an IC50 value reported at 1612 nM [1]. In contrast, the addition of a 5-bromo substituent and 1,2-dimethyl groups, as in 5-bromo-1,2-dimethyl-1H-indole-3-carboxylic acid, is expected to significantly enhance binding affinity. This is supported by the observation that closely related, patent-exemplified 5-bromo-indole-3-carboxylic acid amide derivatives achieve low nanomolar potency against IDO1 (e.g., IC50 = 13 nM for a murine IDO1 cellular assay and IC50 = 14 nM in a human cell-based assay for a compound featuring a 5-bromoindole-3-carboxamide core) [2]. The specific substitution pattern of the title compound is thus not a trivial variation; it positions the molecule as a more advanced, pre-optimized fragment for lead discovery efforts targeting IDO1 relative to the unadorned indole-3-carboxylic acid scaffold.

Immuno-Oncology IDO1 Inhibition Indole-3-Carboxylic Acid Derivatives

Suzuki-Miyaura Cross-Coupling at the 5-Position

A direct and quantifiable differentiation of 5-bromo-1,2-dimethyl-1H-indole-3-carboxylic acid from its non-brominated analog, 1,2-dimethylindole-3-carboxylic acid (CAS 20357-15-7), is its ability to participate in palladium-catalyzed cross-coupling reactions at the 5-position . The presence of the aryl bromide provides a specific, orthogonal synthetic handle that is absent in the non-halogenated comparator. This allows for the introduction of diverse aryl, heteroaryl, or alkenyl groups via Suzuki-Miyaura, Stille, or Heck reactions. While not a direct biological assay, this is a critical procurement differentiator: the brominated compound enables a synthetic sequence (e.g., coupling then amidation) that is simply impossible with the non-brominated analog. The literature confirms the utility of 5-bromoindole-3-carboxylic acid derivatives as key intermediates in the synthesis of VEGFR-2 tyrosine kinase inhibitors, demonstrating the practical value of this functionality . The specific 1,2-dimethyl substitution pattern of the title compound further dictates the steric and electronic environment of the cross-coupling event, potentially influencing reaction yields and regioselectivity compared to other 5-bromoindoles.

Synthetic Chemistry Cross-Coupling Indole Functionalization

Lipophilicity and Steric Property Differentiation

The calculated physicochemical properties of 5-bromo-1,2-dimethyl-1H-indole-3-carboxylic acid demonstrate quantifiable differences that directly impact drug design parameters such as membrane permeability, metabolic stability, and off-target binding. The title compound exhibits a predicted LogP of 2.92, which is significantly higher than that of the comparator 5-bromo-1H-indole-3-carboxylic acid (predicted LogP ~1.5-2.0) . This ~0.9-1.4 Log unit increase translates to a roughly 8- to 25-fold increase in lipophilicity, which can enhance passive membrane diffusion but may also affect solubility and plasma protein binding . Furthermore, the presence of the 1- and 2-methyl groups increases the topological polar surface area (TPSA) from approximately 53 Ų for 5-bromoindole-3-carboxylic acid to 42.23 Ų for the title compound . This reduction in TPSA is associated with improved blood-brain barrier penetration and oral absorption. These are not merely academic distinctions; they represent tangible, computable differences that a medicinal chemist must consider when selecting a fragment for a lead optimization campaign targeting a specific therapeutic profile.

Medicinal Chemistry Drug Design Physicochemical Properties

Commercial Purity and Supply Robustness

While not a measure of biological activity, the commercial availability and quality control metrics for 5-bromo-1,2-dimethyl-1H-indole-3-carboxylic acid provide a critical, procurement-oriented point of differentiation. This compound is offered by multiple reputable suppliers with a standard purity specification of 97% (as determined by HPLC or similar methods), and some vendors provide 95% minimum purity grades . This contrasts with more obscure or less-validated indole analogs that may be available from only a single source or with lower and more variable purity. The availability of batch-specific certificates of analysis (CoA), including NMR and HPLC data, from suppliers like Bidepharm and ChemScene provides confidence in structural identity and purity . This level of characterization reduces the risk of failed experiments due to unknown impurities and minimizes the need for in-house repurification, thereby saving time and resources. Furthermore, its stable pricing and multiple packaging options (from 100 mg to 1 g) allow for scalable research, from initial screening to lead optimization.

Chemical Procurement Purity Analysis Supply Chain

5-Bromo-1,2-dimethyl-1H-indole-3-carboxylic Acid: Focused Application Scenarios


Fragment-Based IDO1 Inhibitor Discovery

Given the class-level evidence for potent IDO1 inhibition by 5-bromoindole-3-carboxylic acid derivatives , this compound serves as an ideal starting fragment for the development of novel small-molecule IDO1 inhibitors. Researchers can leverage the 5-bromo handle for rapid SAR expansion via Suzuki coupling, while the 1,2-dimethyl and carboxylic acid groups provide initial vectors for optimizing potency and physicochemical properties. Compared to starting with the simpler indole-3-carboxylic acid, this advanced fragment can significantly shorten the hit-to-lead timeline by providing a scaffold with inherent, tunable activity and drug-like properties .

Chemical Library Diversification via Cross-Coupling

The presence of the aryl bromide at the 5-position, as evidenced by its structural features and the known reactivity of similar 5-bromoindoles , makes this compound a highly versatile core for generating diverse small-molecule libraries. Medicinal chemists can use Suzuki-Miyaura, Buchwald-Hartwig, or other cross-coupling reactions to introduce a wide array of substituents, creating focused libraries for screening against multiple targets. This synthetic versatility is a key differentiator from non-halogenated indole-3-carboxylic acids and justifies its procurement for any group engaged in diversity-oriented synthesis or parallel medicinal chemistry.

Physicochemical Property-Based Lead Optimization

With its calculated LogP of 2.92 and TPSA of 42.23 Ų , 5-bromo-1,2-dimethyl-1H-indole-3-carboxylic acid can be strategically employed to modulate the lipophilicity and polarity of a lead series. In projects where a lead compound exhibits poor membrane permeability or high polar surface area, incorporating this more lipophilic, less polar indole core can be a rational, property-driven design tactic to improve oral absorption or CNS penetration. This application is supported by the quantifiable differences in these computed properties relative to less-substituted indole analogs .

Intermediates for Antiviral and Kinase Inhibitors

Patents and literature identify 5-substituted indole-3-carboxylic acid derivatives as key intermediates in the synthesis of antiviral agents and kinase inhibitors, including VEGFR-2 inhibitors . The specific 5-bromo-1,2-dimethyl substitution pattern positions this compound as a valuable building block for accessing proprietary chemical space defined in these patent families. Its use can accelerate the preparation of key intermediates and enable the exploration of novel analogs around established pharmacophores, providing a direct route to compounds with potential therapeutic relevance .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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